3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide
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Overview
Description
3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide typically involves the condensation of 3-ethyl-1,3-benzothiazolium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. The use of automated reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding benzothiazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.
Scientific Research Applications
3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium chloride
- 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide
Uniqueness
The iodide variant of this compound is unique due to its specific counterion, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain applications where these properties are critical.
Properties
Molecular Formula |
C28H29IN2S2 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C28H29N2S2.HI/c1-3-29-23-12-5-7-14-25(23)31-27(29)18-16-21-10-9-11-22(20-21)17-19-28-30(4-2)24-13-6-8-15-26(24)32-28;/h5-8,12-20H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NMPRQJMDWNNKJN-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Origin of Product |
United States |
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